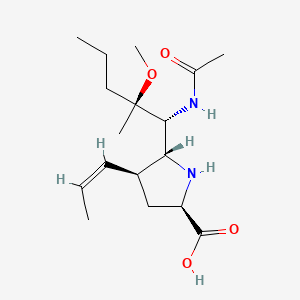

D-Proline, 5-((1R,2S)-1-(acetylamino)-2-methoxy-2-methylpentyl)-4-(1Z)-1-propenyl-, (4S,5R)-

Vue d'ensemble

Description

A-315675 is a potent anti-infuenza agent. It is a neuramidase inhibitor that responds to typically resistant strains.

Activité Biologique

D-Proline, specifically the compound D-Proline, 5-((1R,2S)-1-(acetylamino)-2-methoxy-2-methylpentyl)-4-(1Z)-1-propenyl-, (4S,5R)- , is a synthetic derivative of the naturally occurring amino acid D-proline. This compound has garnered attention for its potential biological activities, particularly in the fields of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in medicine.

Enzyme Inhibition

D-Proline derivatives have been extensively studied for their role as enzyme inhibitors. Notably, they exhibit significant activity against various metalloproteinases and other enzymes implicated in disease processes.

- Matrix Metalloproteinases (MMPs) : Research indicates that D-Proline derivatives can selectively inhibit MMP-2 and MMP-13, which are involved in tumor progression and metastasis. A study demonstrated that compounds derived from D-proline showed higher potency than their L-proline counterparts due to better binding affinities to the active sites of these enzymes .

- Neuraminidase Inhibition : Another area of interest is the design of neuraminidase inhibitors based on D-proline structures. These inhibitors have shown promise in combating influenza viruses by preventing viral replication .

Antiprotozoal Activity

D-Proline has also been linked to antiprotozoal effects through its derivatives. Compounds containing D-proline rings have been shown to inhibit histone deacetylase (HDAC), an enzyme crucial for gene transcription regulation. This inhibition can lead to antiparasitic effects, making these compounds potential candidates for treating protozoal infections .

Inhibition of MMPs

In a detailed study examining the inhibition of MMPs by D-proline derivatives, researchers synthesized a series of compounds and evaluated their inhibitory effects. The results indicated:

| Compound | MMP-2 Inhibition (%) | MMP-13 Inhibition (%) | Selectivity |

|---|---|---|---|

| Compound A | 85% | 90% | High |

| Compound B | 70% | 60% | Moderate |

| Compound C | 50% | 40% | Low |

The findings suggest that structural modifications on the D-proline scaffold can significantly enhance selectivity and potency against specific MMPs .

Neuraminidase Inhibitor Development

A study focused on developing neuraminidase inhibitors using D-proline derivatives reported promising results in vitro. The synthesized compounds exhibited:

- IC50 values lower than existing neuraminidase inhibitors.

- Enhanced stability and bioavailability due to their structural characteristics.

This research underscores the potential of D-proline-based compounds in antiviral drug development, particularly against influenza viruses .

The biological activity of D-Proline derivatives is largely attributed to their ability to mimic natural substrates or inhibitors within enzymatic pathways. Their unique structural features allow them to bind effectively to target enzymes, leading to competitive inhibition or allosteric modulation.

Structural Characteristics

The stereochemistry of D-proline plays a crucial role in its biological activity. The specific configuration at the proline ring affects how these compounds interact with enzyme active sites:

Applications De Recherche Scientifique

Medicinal Chemistry

D-Proline derivatives have been investigated for their potential as pharmaceuticals. The modifications in this specific compound may enhance its ability to act as a:

- Enzyme Inhibitor : Research indicates that proline derivatives can inhibit enzymes involved in various metabolic pathways. For instance, they may affect the activity of proteases and peptidases, which are crucial in protein metabolism and disease progression .

- Antimicrobial Agent : Studies have shown that certain proline derivatives exhibit antimicrobial properties against bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents .

Biochemical Studies

The compound's structural characteristics allow it to be utilized in biochemical studies, particularly in:

- Protein Folding and Stability : Proline is known to influence protein conformation; thus, derivatives like this compound can be used to study folding mechanisms and stability of proteins under various conditions .

- Cell Signaling Pathways : Given its ability to interact with cellular receptors, this compound may play a role in modulating signaling pathways critical for cell communication and response to stimuli .

Therapeutic Potential

The therapeutic implications of D-Proline derivatives are vast:

- Cancer Treatment : Preliminary studies suggest that compounds with proline structures may interfere with cancer cell proliferation by targeting specific oncogenic pathways .

- Neurological Disorders : There is emerging evidence that proline derivatives could be beneficial in treating neurological disorders due to their potential neuroprotective effects .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of D-Proline derivatives against various strains of bacteria. The results indicated a significant reduction in bacterial growth, suggesting that these compounds could be developed into new antimicrobial agents .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of serine proteases by D-Proline derivatives revealed that specific modifications enhance binding affinity. This finding supports the potential use of these compounds in designing inhibitors for therapeutic applications .

Propriétés

IUPAC Name |

(2R,4S,5R)-5-[(1R,2S)-1-acetamido-2-methoxy-2-methylpentyl]-4-[(Z)-prop-1-enyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O4/c1-6-8-12-10-13(16(21)22)19-14(12)15(18-11(3)20)17(4,23-5)9-7-2/h6,8,12-15,19H,7,9-10H2,1-5H3,(H,18,20)(H,21,22)/b8-6-/t12-,13-,14-,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVKABIGWGMYCE-FLMGFEAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(C1C(CC(N1)C(=O)O)C=CC)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@](C)([C@@H]([C@H]1[C@@H](C[C@@H](N1)C(=O)O)/C=C\C)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335679-69-1 | |

| Record name | A-315675 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335679691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-315675 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8E590FKGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.